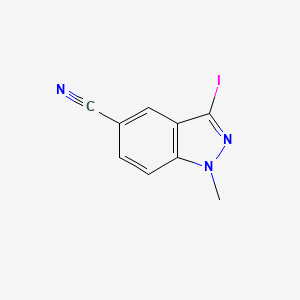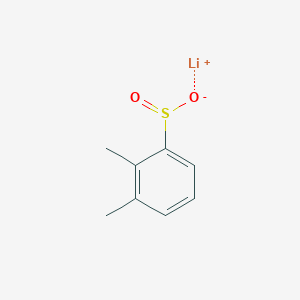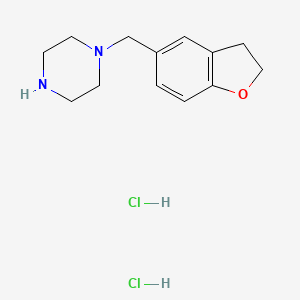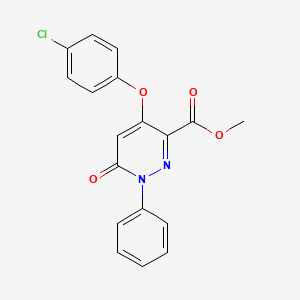
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, also known as MCPOP, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of pyridazine and is used as a building block in organic synthesis. MCPOP has a very low toxicity and is considered a “green” compound. Its unique properties make it a valuable tool for researchers in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Water Oxidation Catalysts
Research on Ru complexes, including those related to the structural family of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, has shown potential in water oxidation processes. These complexes, when tested in aqueous solutions with Ce(IV)-CF3SO3H, demonstrated oxygen evolution with turnover numbers ranging from 50 to 3200, indicating their efficiency as catalysts in water oxidation reactions (Zong & Thummel, 2005).
Anticonvulsant Properties
The crystal structures of several anticonvulsant enaminones related to Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate have been explored. These studies reveal the importance of hydrogen bonding and structural conformations in contributing to their anticonvulsant properties. Such insights are crucial for understanding how modifications to the chemical structure can influence biological activity (Kubicki, Bassyouni, & Codding, 2000).
Herbicidal Activities
The synthesis of pyridazine derivatives, closely related to Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, has shown significant herbicidal activities. These compounds, particularly when featuring substituted phenoxy groups, exhibit high efficacy in controlling weed growth at low application rates, underscoring their potential in agricultural applications (Xu et al., 2012).
Biological Activity Enhancement
The development of novel indolylpyridazinone derivatives through the reaction of specific acid compounds with indole and subsequent cyclization processes has been reported. These compounds have demonstrated potential for significant biological activities, including antimicrobial properties. Such research underscores the versatility of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate related structures in synthesizing compounds with promising biological applications (Abubshait, 2007).
Mécanisme D'action
Target of Action
Similar compounds, such as 2-methyl-4-chlorophenoxy acetic acid (mcpa), are known to be selective hormone herbicides widely used in crop fields . They primarily target broadleaf weeds, including thistle and dock .
Mode of Action
Mcpa, a related compound, acts as a selective hormone herbicide . It is likely that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may interact with its targets in a similar manner, causing changes that lead to the death of the targeted organisms.
Biochemical Pathways
Mcpa is known to cause a decrease in chlorophyll content and an increase in soluble protein content, malondialdehyde (mda) content, and protective enzyme activity . It is plausible that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may affect similar pathways and have downstream effects on the physiology of the targeted organisms.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been studied for its oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs), and permeability (logd) . These properties significantly impact the bioavailability of the compound.
Result of Action
Mcpa exposure has been shown to cause significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It is possible that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may have similar effects on its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate. For instance, MCPA has been shown to cause damage to non-target aquatic plants, indicating that the compound’s action can be influenced by its environment . Additionally, MCPA-exposed plants could recover once they received natural conditions , suggesting that environmental factors play a crucial role in the compound’s action and efficacy.
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenoxy)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMGTINYGEJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

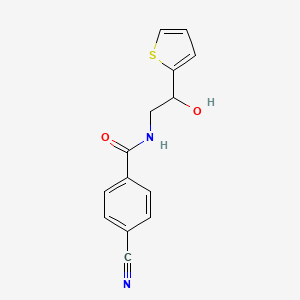
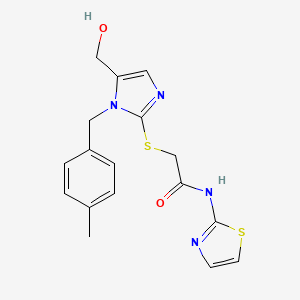
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)


![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
